molecular formula C12H21NO2 B13509004 Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13509004
M. Wt: 211.30 g/mol
InChI Key: JXFTXLWNHHCISJ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical building block of significant interest in advanced pharmaceutical research and development. Its value is derived from the bicyclo[2.2.2]octane scaffold, a structure known for its three-dimensional rigidity and high bond directionality. This makes it an excellent precursor for creating conformationally restricted templates . These templates are crucial in medicinal chemistry for probing structure-activity relationships (SAR), as they can be used to control the spatial orientation of pharmacophores and improve the metabolic stability of potential drug candidates . The presence of both a carboxylate ester and an aminomethyl functional group on the same rigid framework allows for versatile and selective chemical modifications, enabling researchers to synthesize a wide array of complex derivatives from a common intermediate for hit-to-lead optimization campaigns . This compound is specifically designed for use in laboratory research and is strictly for professional use. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFTXLWNHHCISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The reaction involves the formal [4 + 2] cycloaddition of α′-ethoxycarbonyl cyclohexenone and nitroolefin, leading to the formation of the desired bicyclic product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and enantioselectivity, as well as implementing efficient purification techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[2.2.2]octane derivatives allows for tailored applications. Below is a detailed comparison of ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties/Applications Key Differences References
This compound 4-(aminomethyl), 1-ethyl ester 183.25 g/mol Potential CNS/antidiabetic applications; rigid scaffold enhances metabolic stability. Primary amine group enables functionalization (e.g., prodrug design).
Mthis compound 4-(aminomethyl), 1-methyl ester 197.27 g/mol Similar rigidity; stored at 2–8°C. Lower volatility compared to ethyl ester. Methyl ester may reduce bioavailability due to faster hydrolysis.
Ethyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate 4-(Cbz-protected amino), 1-ethyl ester 317.38 g/mol Intermediate in peptide synthesis; Cbz group aids in amine protection. Bulky Cbz group limits membrane permeability.
Methyl 4-(pyridin-4-yl)bicyclo[2.2.2]octane-1-carboxylate 4-pyridinyl, 1-methyl ester 245.30 g/mol Metal coordination applications; pyridine enhances solubility. Aromatic ring introduces π-π stacking interactions.
Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate 4-phenylthio, 1-methyl ester 276.38 g/mol Sulfur atom enables radical reactions; used in C–H functionalization. Thioether group increases lipophilicity.

Key Insights from Comparative Analysis

Substituent Effects on Reactivity: The aminomethyl group in the target compound allows for facile derivatization (e.g., acylations or conjugations), whereas analogs with Cbz-protected amines (e.g., CAS 444344-90-5) require deprotection steps for further functionalization . Sulfur-containing analogs (e.g., phenylthio derivatives) exhibit distinct reactivity in photoredox or cross-coupling reactions due to sulfur’s polarizability and redox activity .

Biological Activity: The antidiabetic compound (C₁₈H₂₆FN₃O₃) described by WHO features a fluoropyrrolidine substituent, enhancing target (e.g., DPP-4 enzyme) binding via fluorine’s electronegativity and steric effects . In contrast, the ethyl aminomethyl derivative lacks fluorine but retains conformational rigidity for receptor interactions.

Synthetic Accessibility: The target compound is synthesized via H₂ reduction of a cyano precursor (e.g., methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate → methyl 4-(aminomethyl) analog), yielding the amine as an oil . Brominated derivatives (e.g., methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate) serve as intermediates for nucleophilic substitutions, enabling diverse alkylation pathways .

Physicochemical Properties: Ethyl vs. Steric hindrance: All bicyclo[2.2.2]octane derivatives share reduced rotational freedom, but bulky substituents (e.g., Cbz, pyridinyl) further restrict conformational flexibility, impacting binding kinetics .

Biological Activity

Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclo[2.2.2]octane core with an aminomethyl group at the 4-position and an ethyl ester at the 1-position. The molecular formula is C10H17NO2C_{10}H_{17}NO_2 and it has a molecular weight of approximately 183.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors :

  • Enzyme Interaction : this compound acts as both a substrate and an inhibitor in enzymatic reactions, particularly influencing carboxylases and aminotransferases. Its interactions are facilitated by hydrogen bonds and ionic interactions with enzyme active sites, which can modulate enzyme activity significantly .
  • Cellular Signaling : The compound has been shown to alter cellular signaling pathways, affecting kinases and phosphatases, which leads to changes in downstream signaling processes. This modulation can impact gene expression through interaction with transcription factors .

Biological Effects

Research indicates that this compound may exhibit a range of biological effects:

  • Antiviral Potential : Similar compounds within the bicyclo[2.2.2]octane family have been explored for antiviral applications, suggesting that this compound could also possess antiviral properties .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may show activity against various cancer cell lines, potentially offering a therapeutic avenue for cancer treatment .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundPotential antiviral and antitumor effectsEnzyme inhibition, cellular signaling modulation
Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acidAntiviral agentsSimilar enzyme interactions

Case Studies

Recent studies have highlighted the therapeutic potential of bicyclic compounds:

  • Antiviral Studies : Research demonstrated that certain bicyclic derivatives exhibit potent antiviral activity by inhibiting viral replication through enzyme modulation .
  • Cancer Research : In vitro studies indicated that compounds with similar structures can induce apoptosis in cancer cells, suggesting a mechanism involving the alteration of mitochondrial pathways .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ConditionsYieldReference
H₂ Reduction of CyanoMethyl 4-cyanobicyclo[2.2.2]octanePtO₂, H₂ (35 psi), MeOH/H₂O89%
Bromination + SubstitutionMethyl 4-(hydroxymethyl) derivativeNBS, PPh₃, THF, 60°C~60-70%*

*Estimated based on analogous reactions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Structural confirmation relies on:

  • ¹H and ¹³C NMR Spectroscopy:
    Key signals include the aminomethyl protons (δ ~2.73 ppm, singlet) and ester methyl groups (δ ~3.65 ppm). The bicyclic framework shows distinct multiplet patterns between δ 1.5–1.85 ppm .
  • Infrared (IR) Spectroscopy:
    Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ groups (~3350 cm⁻¹) confirm functional groups. Absence of cyano peaks (~2200 cm⁻¹) validates reduction completion .

Q. Table 2: Representative NMR Data

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Aminomethyl (-CH₂NH₂)2.73Singlet
Bicyclic framework1.56–1.85Multiplet
Ester (-OCH₃)3.65Singlet

Advanced: How do reaction conditions influence yield and purity in hydrogenation-based synthesis?

Methodological Answer:
Critical parameters include:

  • Catalyst Selection: PtO₂ outperforms Pd/C in reducing steric hindrance of the bicyclic system, minimizing over-reduction .
  • Acid Additives: HCl in the reaction mixture protonates intermediates, preventing side reactions (e.g., imine formation) and improving amine stability .
  • Pressure and Time: Suboptimal H₂ pressure (<30 psi) or shorter reaction times (<3 hours) lead to incomplete conversion, as shown by TLC monitoring .

Data Contradiction Analysis:
Discrepancies in reported yields (e.g., 62–89%) may arise from variations in catalyst activity, purity of starting materials, or workup procedures. Reproducibility requires strict adherence to documented protocols .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictory results (e.g., antiviral vs. no activity) may stem from:

  • Structural Analogues: Minor substituent changes (e.g., ester vs. carboxylic acid) alter solubility or target binding. For example, methyl 4-aminobicyclo derivatives show antiviral activity against influenza, while ethyl esters may lack bioavailability .
  • Assay Conditions: Varying cell lines or incubation times affect observed potency. Standardized protocols (e.g., fixed IC₅₀ measurement criteria) are recommended for cross-study comparisons .

Q. Table 3: Biological Activity of Analogues

CompoundBiological ActivityKey Structural FeatureReference
Methyl 4-aminobicyclo derivative (HCl)Antiviral (Influenza)Free amine hydrochloride
Ethyl 4-(aminomethyl) derivativeModerate antimicrobialEster group

Advanced: What computational strategies predict reactivity in functionalization reactions?

Methodological Answer:

  • DFT Calculations: Modeling the bicyclic framework’s electron density identifies reactive sites. For example, the aminomethyl group’s nucleophilicity can be quantified to predict substitution preferences .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, aligning with experimental yields in halogen substitutions .

Case Study:
In the synthesis of methyl 4-(pyridin-4-yl)bicyclo derivatives, computational screening prioritized coupling partners with optimal steric and electronic profiles, achieving 64% yield .

Advanced: How are regioselectivity challenges addressed in derivatization reactions?

Methodological Answer:

  • Protecting Group Strategies: Temporary protection of the amine (e.g., Boc or Cbz groups) prevents unwanted side reactions during ester hydrolysis or alkylation. For example, tert-butoxycarbonyl (Boc) protection enables selective carboxylate modification .
  • Catalytic Control: Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) favor specific positions on the bicyclic scaffold, guided by steric maps derived from X-ray crystallography .

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